2,4-Dichloro-1,6-naphthyridine
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Overview
Description
2,4-Dichloro-1,6-naphthyridine is a chemical compound with the CAS Number: 1422496-28-3 . It is a white solid in the form of a powder . The IUPAC name for this compound is 2,4-dichloro-1,6-naphthyridine .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-1,6-naphthyridine is based on the positions of the nitrogen atoms; they can be in the 1,5, 1,6 (shown here), 1,7, 1,8, 2,6, or 2,7 positions .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
2,4-Dichloro-1,6-naphthyridine has a molecular weight of 199.04 . It is a white solid in the form of a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticancer Properties
2,4-Dichloro-1,6-naphthyridine: exhibits promising anticancer activity. Recent synthetic developments have paved the way for a wide range of functionalized derivatives. These compounds have been correlated with anticancer effects using structure-activity relationship (SAR) studies and molecular modeling. Their potential lies in inhibiting cancer cell growth and proliferation .
Anti-HIV Activity
Certain derivatives of 2,4-Dichloro-1,6-naphthyridine show anti-human immunodeficiency virus (HIV) properties. For instance, N-arylated/chromone/acid-appended derivatives act as potent anti-HIV agents. Understanding their mechanism of action and optimizing their efficacy remains an active area of research .
Anti-Microbial Effects
The compound also demonstrates anti-microbial activity. Researchers are investigating its potential in combating various pathogens. By exploring the specific functionalization of the 1,6-naphthyridine core, scientists aim to develop effective antimicrobial agents .
Analgesic Properties
Although less explored, some derivatives may possess analgesic effects. Investigating their impact on pain pathways and receptors could lead to novel pain management strategies .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers are studying whether 2,4-Dichloro-1,6-naphthyridine derivatives exhibit anti-inflammatory properties. These compounds could potentially modulate inflammatory pathways .
Anti-Oxidant Potential
Oxidative stress contributes to aging and various health conditions. Some derivatives may act as antioxidants, scavenging free radicals and protecting cells from damage. Further research is needed to validate this potential .
Industrial Applications
Beyond pharmacology, 2,4-Dichloro-1,6-naphthyridine derivatives find applications in industry. Their unique properties make them useful in areas such as diagnostics and photophysics .
Agricultural Uses
Researchers explore the use of these compounds in agriculture. Their antimicrobial properties could be harnessed for crop protection and disease management .
Mechanism of Action
While the specific mechanism of action for 2,4-Dichloro-1,6-naphthyridine is not mentioned in the search results, 1,6-naphthyridines are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Safety and Hazards
The safety information for 2,4-Dichloro-1,6-naphthyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2,4-dichloro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIAUBNKVKIRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1,6-naphthyridine | |
CAS RN |
1422496-28-3 |
Source
|
Record name | 2,4-dichloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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